

# UNC2025 Profile and Competitive Positioning

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

UNC2025 is a potent, orally bioavailable small-molecule inhibitor that targets the MERTK tyrosine kinase. The table below summarizes its core characteristics based on preclinical data.

| Feature              | Description of UNC2025                                                                                           | Key Differentiators & Notes                                                                 |
|----------------------|------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Primary Targets      | MERTK (IC50: 0.46 nM), FLT3 (IC50: 0.35 nM) [1] [2]                                                              | <b>Dual-target inhibitor</b> ; FLT3 is significant in Acute Myeloid Leukemia (AML) [3] [2]. |
| Selectivity          | Inhibits AXL, Tyro3, TrkA, TrkC, others; >45-fold selective for MERTK over AXL [1] [2]                           | "Pharmacologically useful" selectivity profile, though not entirely specific [3] [2].       |
| Key Mechanism        | Competitive ATP-binding site inhibitor; reduces phosphorylation of MERTK, AKT, SRC, ERK1/2 [4] [5] [2]           | Blocks pro-survival and integrin-stabilizing signaling pathways.                            |
| Oral Bioavailability | 100% in mice [5] [2]                                                                                             | Key practical advantage for oral dosing in preclinical models.                              |
| In Vivo Efficacy     | Reduces tumor burden, increases survival in leukemia xenografts; inhibits thrombosis in mouse models [4] [5] [2] | Validated efficacy in diverse disease models (cancer, thrombosis).                          |

| Feature | Description of UNC2025                                                                     | Key Differentiators & Notes                            |
|---------|--------------------------------------------------------------------------------------------|--------------------------------------------------------|
| Synergy | Shows greater-than-additive antiplatelet effect with ADP/P2Y12 pathway antagonists [4] [5] | Suggests potential for combination therapy strategies. |

## Experimental Data and Protocols

The preclinical data for **UNC2025** was generated using standard and rigorous experimental methodologies.

### Key Experimental Protocols

- **In Vitro Kinase Assay:** **UNC2025** potency (IC50) was determined using cell-free assays profiling over 300 kinases [3] [1] [2].
- **Cell-Based Signaling (Immunoblot):** Leukemia cell lines were treated with **UNC2025**. MERTK was immunoprecipitated after pervanadate treatment, and phosphorylation status was detected with specific antibodies [2].
- **Functional Cellular Assays:**
  - **Apoptosis:** Measured by flow cytometry using YO-PRO-1 and propidium iodide staining after 48-hour drug treatment [2].
  - **Proliferation (MTT):** Viable cell number determined after culture with **UNC2025** [2].
  - **Colony Formation:** Cells cultured in methylcellulose or agar with **UNC2025**; colonies counted after 7-14 days [2].
- **In Vivo Efficacy Models:**
  - **Leukemia Xenograft:** Immunodeficient mice received intravenous MERTK-expressing leukemia cells. **UNC2025** was administered orally, and tumor burden was tracked via bioluminescent imaging. Survival was the primary endpoint [2].
  - **Thrombosis Models:** Mice were treated with **UNC2025** before inducing arterial thrombosis or pulmonary embolism. Outcomes included time to vessel occlusion and time to breathing cessation [4] [5].

The following diagram illustrates the signaling pathway targeted by **UNC2025** and the key experimental workflow used for its preclinical validation.



[Click to download full resolution via product page](#)

## Research Implications and Future Directions

The data shows **UNC2025** is a valuable tool for proof-of-concept studies validating MERTK as a therapeutic target. Its **oral bioavailability and efficacy in animal models** support its use in preclinical development [3] [2]. Research indicates potential in **acute leukemia** and as an **antithrombotic agent with low bleeding risk** [4] [5] [2]. The observed **synergy with other agents** highlights a promising path for combination therapies [4] [5].

For a complete competitive assessment, it would be necessary to compare **UNC2025** with other candidates. The search results indicate that while **UNC2025** was a frontrunner, subsequent research aims to develop inhibitors with **higher selectivity, novel chemotypes (from virtual screening), and different potency profiles** [6] [7].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
2. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
4. The small-molecule MERTK inhibitor UNC2025 decreases ... [sciencedirect.com]
5. The small molecule MERTK inhibitor UNC2025 decreases ... [pmc.ncbi.nlm.nih.gov]
6. Discovery of Mer kinase inhibitors by Virtual Screening using ... [pmc.ncbi.nlm.nih.gov]
7. Targeting MERTK tyrosine kinase: Virtual screening and ... [journals.plos.org]

To cite this document: Smolecule. [UNC2025 Profile and Competitive Positioning]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-vs-other-mer-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)